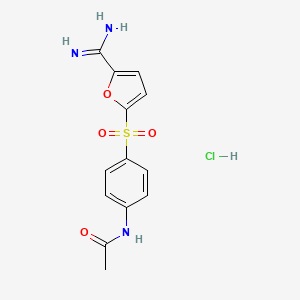

Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride

CAS No.: 75745-70-9

Cat. No.: VC18478509

Molecular Formula: C13H14ClN3O4S

Molecular Weight: 343.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75745-70-9 |

|---|---|

| Molecular Formula | C13H14ClN3O4S |

| Molecular Weight | 343.79 g/mol |

| IUPAC Name | N-[4-(5-carbamimidoylfuran-2-yl)sulfonylphenyl]acetamide;hydrochloride |

| Standard InChI | InChI=1S/C13H13N3O4S.ClH/c1-8(17)16-9-2-4-10(5-3-9)21(18,19)12-7-6-11(20-12)13(14)15;/h2-7H,1H3,(H3,14,15)(H,16,17);1H |

| Standard InChI Key | SXEXLSDDEINBBN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=N)N.Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure integrates three key functional groups:

-

Acetamide core: Provides a versatile scaffold for chemical modifications.

-

Sulfonyl bridge: Enhances stability and influences electronic properties.

-

5-(Aminoiminomethyl)-2-furanyl group: Introduces heterocyclic complexity, often associated with bioactivity in medicinal chemistry.

The molecular formula (C₁₃H₁₄ClN₃O₄S) reflects a chlorine atom and multiple nitrogen/oxygen centers, contributing to its polar nature and solubility in polar solvents.

Physicochemical Data

| Property | Value |

|---|---|

| CAS Registry Number | 75745-70-9 |

| Molecular Formula | C₁₃H₁₄ClN₃O₄S |

| Molecular Weight | 343.79 g/mol |

| Salt Form | Monohydrochloride |

| Purity Standards | >95% (chromatography) |

The monohydrochloride salt form improves aqueous solubility, a critical factor for in vitro research applications.

Synthesis and Purification

Synthetic Pathways

The synthesis involves three primary stages:

-

Furan ring preparation: Cyclization of γ-keto esters or diols under acidic conditions.

-

Sulfonation: Introduction of the sulfonyl group using chlorosulfonic acid or sulfur trioxide.

-

Acetamide coupling: Reaction of the sulfonated intermediate with acetyl chloride in the presence of a base.

Key reaction parameters include:

-

Temperature: 50–80°C for sulfonation.

-

Solvents: Dichloromethane or tetrahydrofuran for coupling steps.

-

Catalysts: Triethylamine to neutralize HCl byproducts.

Purification Techniques

| Method | Purpose | Conditions |

|---|---|---|

| Column Chromatography | Remove unreacted intermediates | Silica gel, ethyl acetate/hexane eluent |

| Recrystallization | Enhance crystalline purity | Ethanol/water solvent system |

| Lyophilization | Stabilize the hydrochloride salt | Vacuum, −50°C |

Purification ensures a final purity exceeding 95%, as validated by HPLC.

Analytical Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Identifies proton environments in the furan (δ 6.5–7.5 ppm) and acetamide (δ 2.1 ppm) groups.

-

¹³C NMR: Confirms carbon assignments, including the sulfonyl-linked phenyl (δ 125–140 ppm).

Infrared Spectroscopy (IR)

-

Peaks at 1660 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O stretch) validate functional groups.

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion peak at m/z 343.79, consistent with the molecular formula.

Availability and Regulatory Considerations

| Supplier | Catalog Number | Price Range (USD/g) |

|---|---|---|

| Alfa Chemistry | VC18478509 | 200–300 |

| PubChem | 75745-70-9 | N/A (reference only) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume